4-Hydrazinylaniline dihydrochloride
Description
4-Hydrazinylaniline dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of aniline, where the amino group is substituted with a hydrazine group. This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C6H11Cl2N3 |
|---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
4-hydrazinylaniline;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,7-8H2;2*1H |
InChI Key |
GOZOIDJKJXWUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylaniline dihydrochloride typically involves the reduction of 4-nitroaniline to 4-hydrazinylaniline, followed by the formation of the dihydrochloride salt. The reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often occur under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Anilines: Formed through nucleophilic substitution.
Scientific Research Applications
4-Hydrazinylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinylaniline dihydrochloride involves its ability to act as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Nitroaniline: A precursor in the synthesis of 4-Hydrazinylaniline dihydrochloride.
4-Aminophenylhydrazine: A closely related compound with similar reactivity.
Phenylhydrazine: Another hydrazine derivative with comparable chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry. Its ability to form stable intermediates and participate in a wide range of chemical reactions sets it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
